Meta-Hydroxyl Substitution Enhances Molecular Density
The presence of the meta-hydroxyl group on the phenyl ring significantly increases molecular density compared to the unsubstituted 3-phenyl-2-thioxopropanoic acid analog. This density increase reflects enhanced intermolecular hydrogen bonding capacity, which influences solubility, crystallization behavior, and formulation compatibility .
| Evidence Dimension | Density (g/cm³) |
|---|---|
| Target Compound Data | 1.434 |
| Comparator Or Baseline | 3-Phenyl-2-thioxopropanoic acid (CAS 5416-07-9): 1.302 |
| Quantified Difference | Δ = 0.132 g/cm³ (+10.1%) |
| Conditions | Calculated density values from ChemSrc database |
Why This Matters
Higher density correlates with different solid-state packing and solubility characteristics, directly impacting formulation development and experimental reproducibility.
